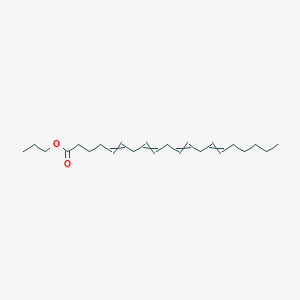
Propyl icosa-5,8,11,14-tetraenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arachidonic acid propyl ester is an ester derivative of arachidonic acid, a polyunsaturated omega-6 fatty acid. This compound is characterized by the esterification of arachidonic acid with propanol, resulting in a molecule with the chemical formula C23H38O2. Arachidonic acid propyl ester is known for its role in various biochemical processes and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of arachidonic acid propyl ester typically involves the esterification of arachidonic acid with propanol. This reaction is catalyzed by an acid, commonly sulfuric acid, under reflux conditions. The general reaction can be represented as follows:
Arachidonic Acid+PropanolH2SO4Arachidonic Acid Propyl Ester+Water
Industrial Production Methods: Industrial production of arachidonic acid propyl ester follows similar principles but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the esterification efficiency.
Chemical Reactions Analysis
Types of Reactions: Arachidonic acid propyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed back to arachidonic acid and propanol in the presence of water and an acid or base catalyst.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the ester into different reduced forms, depending on the reagents used.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Arachidonic acid and propanol.
Oxidation: Various oxidized derivatives of arachidonic acid.
Reduction: Reduced forms of the ester, depending on the specific reducing agent used.
Scientific Research Applications
Arachidonic acid propyl ester has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in cellular signaling and membrane dynamics.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of specialized chemicals and as an additive in various formulations.
Mechanism of Action
The mechanism of action of arachidonic acid propyl ester involves its hydrolysis to release arachidonic acid, which then participates in various biochemical pathways. Arachidonic acid is a precursor to eicosanoids, including prostaglandins, thromboxanes, and leukotrienes, which play crucial roles in inflammation, immune response, and other physiological processes. The molecular targets include cyclooxygenase enzymes and various receptors involved in signaling pathways.
Comparison with Similar Compounds
Arachidonic Acid Ethyl Ester: Similar ester derivative with ethanol instead of propanol.
Arachidonic Acid Methyl Ester: Ester derivative with methanol.
Arachidonic Acid Butyl Ester: Ester derivative with butanol.
Uniqueness: Arachidonic acid propyl ester is unique due to its specific esterification with propanol, which may influence its solubility, reactivity, and biological activity compared to other ester derivatives. Its specific properties make it suitable for certain applications where other esters may not be as effective.
Properties
Molecular Formula |
C23H38O2 |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
propyl icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C23H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(24)25-22-4-2/h8-9,11-12,14-15,17-18H,3-7,10,13,16,19-22H2,1-2H3 |
InChI Key |
FVYDLXGAUHZBJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















